molecular formula C9H14N2O2 B109312 1-Boc-3-cyanoazetidine CAS No. 142253-54-1

1-Boc-3-cyanoazetidine

Katalognummer: B109312
CAS-Nummer: 142253-54-1
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: WEFREESWPHICPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Boc-3-cyanoazetidine (CAS: 142253-54-1) is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol. It features a four-membered azetidine ring protected by a tert-butoxycarbonyl (Boc) group at the 1-position and a cyano (-CN) substituent at the 3-position. This compound is widely used in medicinal chemistry and organic synthesis as a versatile building block due to its stability and reactivity .

Key properties include:

  • Purity: >97% (HPLC/LC-MS verified).
  • Storage: Stable at -80°C for 6 months or -20°C for 1 month.
  • Applications: Intermediate for pharmaceuticals, agrochemicals, and bioactive molecules.

Vorbereitungsmethoden

1-Boc-3-cyanoazetidine can be synthesized through several synthetic routes. One common method involves the reaction of 3-cyanoazetidine with di-tert-butyl dicarbonate in the presence of a base such as N,N-diisopropylethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Azetidine Derivatives

Structural and Functional Group Variations

The table below compares 1-Boc-3-cyanoazetidine with structurally related azetidine derivatives, highlighting substituents, molecular weights, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Boc, -CN 182.22 Drug intermediate; nitrile reactivity
1-Boc-3-fluoroazetidine-3-carboxylic acid Boc, -F, -COOH ~209.19 (estimated) Fluorinated β-amino acid; medicinal chemistry
1-Boc-3-iodomethyl-3-methylazetidine Boc, -I(CH₂), -CH₃ 311.16 Halogenation reactions; bulky substituents
1-Boc-Azetidine-3-yl-methanol Boc, -CH₂OH 187.24 High water solubility; alcohol reactivity
1-Boc-3-hydroxy-3-(aminomethyl)azetidine Boc, -OH, -CH₂NH₂ 202.26 Peptide coupling; hydrogen bonding
1-Boc-3-methoxyazetidine Boc, -OCH₃ ~187.23 (estimated) Electron-donating effects; stable ether
This compound-3-carboxylic acid Boc, -CN, -COOH 226.23 Polar; enhanced hydrogen bonding

Pharmacological Relevance

  • This compound: Used in kinase inhibitors and protease modulators due to its rigid azetidine scaffold .
  • 1-Boc-3-fluoroazetidine-3-carboxylic acid : Explored in peptide mimetics for improved bioavailability and target engagement .
  • 1-Boc-3-hydroxy-3-(aminomethyl)azetidine: Applied in covalent drug design via its reactive amine group .

Biologische Aktivität

1-Boc-3-cyanoazetidine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from various studies, including its synthesis, biological evaluations, and potential applications.

Chemical Structure and Properties

This compound (CAS Number: 142253-54-1) is characterized by the following chemical structure:

  • Molecular Formula : C9H14N2O2
  • SMILES : CC(C)(C)OC(=O)N1CC(C1)C#N

The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems. The cyano group (-C≡N) is known for its ability to engage in various chemical reactions, making it a versatile building block in drug design.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of azetidine derivatives with cyanoacetic acid or related reagents under specific conditions that promote cyclization and functionalization. Recent studies have reported efficient synthetic routes that yield high purity and yield of this compound, facilitating further biological evaluations .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluating various azetidine derivatives found that compounds similar to this compound displayed significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness against several pathogenic strains, suggesting potential utility in treating infections .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

CNS Activity

In addition to its antimicrobial properties, the compound has been explored for its central nervous system (CNS) activity. A study focusing on azetidine-based scaffolds for CNS applications highlighted the potential of this compound as a lead compound due to its favorable pharmacokinetic profile and ability to cross the blood-brain barrier .

Table 2: CNS Activity Profile

ParameterValue
Lipophilicity (Log P)2.5
Blood-Brain Barrier PenetrationYes
CNS Target EngagementModerate

Case Study 1: Antibacterial Evaluation

In a systematic evaluation of azetidine derivatives, this compound was tested against a panel of bacterial strains. The results demonstrated that the compound exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC value of 32 µg/mL. This suggests its potential as a scaffold for developing new antibacterial agents .

Case Study 2: Neuropharmacological Screening

Another study investigated the neuropharmacological effects of compounds derived from azetidines, including this compound. Behavioral assays in animal models indicated anxiolytic effects at certain dosages, supporting its candidacy for further development as a therapeutic agent targeting anxiety disorders .

Q & A

Q. Basic: What are the established synthetic routes for 1-Boc-3-cyanoazetidine, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis typically involves Boc-protection of azetidine derivatives followed by cyanation. Key steps include:

  • Cyclization : Azetidine rings are functionalized via nucleophilic substitution or coupling reactions. For example, tert-butyloxycarbonyl (Boc) protection is performed under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
  • Cyanation : Introduced via substitution reactions using cyanide sources (e.g., KCN or TMSCN) under controlled pH and temperature.
    Optimization Strategies :
    • Use kinetic studies (e.g., in situ FTIR or HPLC) to monitor reaction progress and identify bottlenecks .
    • Adjust solvent polarity (e.g., DMF vs. THF) to stabilize intermediates and reduce side reactions.
    • Employ catalytic systems (e.g., phase-transfer catalysts) to enhance cyanide nucleophilicity .

Q. Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and cyano placement (C≡N peak at ~120 ppm in ¹³C) .
    • 2D NMR (HSQC, COSY) : Resolve azetidine ring conformation and substituent orientation.
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to rule out impurities.
  • HPLC-PDA : Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients .

Q. Advanced: How can computational modeling be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations :
    • Optimize molecular geometry using Gaussian or ORCA software to determine electron density maps.
    • Calculate Fukui indices to identify reactive sites (e.g., the azetidine nitrogen vs. cyano carbon) .
  • Transition State Analysis :
    • Simulate reaction pathways (e.g., SN2 mechanisms) using QM/MM methods to evaluate steric and electronic effects of the Boc group.
  • Solvent Effects :
    • Use COSMO-RS models to predict solvation energies and solvent compatibility .

Q. Advanced: How should researchers address contradictions in literature regarding the stability of this compound under acidic or basic conditions?

Methodological Answer:

  • Controlled Degradation Studies :
    • Expose the compound to incremental pH levels (e.g., 0.1 M HCl to 0.1 M NaOH) and monitor stability via HPLC or TLC at timed intervals .
    • Identify degradation products (e.g., Boc deprotection or cyano hydrolysis) using LC-MS.
  • Mechanistic Probes :
    • Isotope labeling (e.g., ¹⁵N-cyano groups) to trace reaction pathways under varying conditions .
  • Data Reconciliation :
    • Apply multivariate analysis (e.g., PCA) to isolate variables (temperature, solvent) causing discrepancies across studies .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Waste Management :
    • Segregate waste in labeled containers for cyanide-containing compounds.
    • Neutralize cyanide byproducts with bleach (NaOCl) before disposal .

Q. Advanced: How can this compound be utilized as a building block in the synthesis of complex heterocycles?

Methodological Answer:

  • Ring-Opening Strategies :
    • Deprotect the Boc group with TFA to generate a reactive azetidine intermediate for cross-coupling (e.g., Suzuki-Miyaura) .
  • Cyano Group Functionalization :
    • Reduce to amine (H₂/Pd-C) for peptide coupling or oxidize to carboxylate (KMnO₄) for esterification .
  • Case Study :
    • Synthesize fused bicyclic systems via intramolecular cyclization (e.g., Huisgen cycloaddition) using azide-alkyne click chemistry .

Q. Advanced: What experimental designs are recommended to study the stereoelectronic effects of the azetidine ring in this compound?

Methodological Answer:

  • Conformational Analysis :
    • Variable-temperature NMR to study ring puckering dynamics and substituent orientation .
  • X-ray Crystallography :
    • Resolve crystal structures to correlate steric effects (e.g., Boc-group bulkiness) with reactivity .
  • Kinetic Isotope Effects (KIE) :
    • Compare reaction rates of deuterated vs. non-deuterated analogs to probe transition-state geometry .

Eigenschaften

IUPAC Name

tert-butyl 3-cyanoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFREESWPHICPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442692
Record name 1-Boc-3-cyanoazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142253-54-1
Record name 1-Boc-3-cyanoazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azetidine-3-carbonitrile, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.